molecular formula C10H12ClNO B1400993 3-(5-Chloro-2-methylphenoxy)azetidine CAS No. 1490041-42-3

3-(5-Chloro-2-methylphenoxy)azetidine

Cat. No. B1400993
CAS RN: 1490041-42-3
M. Wt: 197.66 g/mol
InChI Key: QXFNBVZRBHZYSS-UHFFFAOYSA-N
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Description

“3-(5-Chloro-2-methylphenoxy)azetidine” is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom .


Synthesis Analysis

The synthesis of azetidines, including “3-(5-Chloro-2-methylphenoxy)azetidine”, has been a topic of interest in recent years . Azetidines have been prepared by various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .


Molecular Structure Analysis

The molecular structure of “3-(5-Chloro-2-methylphenoxy)azetidine” can be represented by the InChI code: 1S/C10H13NO/c1-8-4-2-3-5-10(8)12-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 . This indicates that the molecule consists of a four-membered azetidine ring with a 2-methylphenoxy group attached to it .

Scientific Research Applications

Synthesis and Medicinal Chemistry

3-(5-Chloro-2-methylphenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are of significant interest due to their potential applications in medicinal chemistry and drug development.

Azetidines are known for their synthesis versatility and have been explored for various pharmacological activities. For instance, they have been investigated as glycosidase inhibitors, showcasing potential in the treatment of disorders related to glycosidase activity. In one study, polyhydroxylated azetidine iminosugars derived from D-glucose demonstrated significant inhibitory activity against amyloglucosidase from Aspergillus niger, indicating their potential therapeutic applications (Lawande et al., 2015).

Another research avenue involves the exploration of azetidines in the design of prodrugs, aiming to enhance the pharmacokinetic properties of existing drugs. This approach seeks to improve drug delivery, increase plasma half-life, and decrease toxicity (Parang et al., 2000).

Azetidines also find applications in the synthesis of complex molecules. For example, the calcium(II)-catalyzed Friedel-Crafts reaction has been employed to synthesize 3,3-diarylazetidines, highlighting the compound's utility in accessing drug-like compounds through further derivatization (Denis et al., 2018).

Furthermore, azetidines serve as key intermediates in the stereoselective synthesis of cis-3,4-disubstituted piperidines, which are valuable scaffolds in medicinal chemistry, offering an alternative method for preparing compounds with significant biological activities (Mollet et al., 2011).

Antimicrobial and antiproliferative activities have been reported for azetidin-2-one derivatives, demonstrating the compound's potential in addressing infectious diseases and cancer. A study on azetidin-2-one containing pyrazoline derivatives revealed promising antimicrobial activity, suggesting their application in developing new antimicrobial agents (Shailesh et al., 2012). Similarly, 3-chloro-azetidin-2-one derivatives have shown antiproliferative activity against human breast cancer cell lines, indicating their potential in cancer therapy (Chimento et al., 2013).

Future Directions

The future directions in the research of azetidines, including “3-(5-Chloro-2-methylphenoxy)azetidine”, involve the development of new synthetic methods and the exploration of their biological activity . The unique reactivity of azetidines offers potential for the development of new pharmaceuticals and materials .

properties

IUPAC Name

3-(5-chloro-2-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-2-3-8(11)4-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFNBVZRBHZYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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